Dubinidine Dubinidine
Brand Name: Vulcanchem
CAS No.: 22964-77-8
VCID: VC0000032
InChI: InChI=1S/C15H17NO4/c1-15(18,8-17)12-7-10-13(19-2)9-5-3-4-6-11(9)16-14(10)20-12/h3-6,12,17-18H,7-8H2,1-2H3
SMILES: CC(CO)(C1CC2=C(C3=CC=CC=C3N=C2O1)OC)O
Molecular Formula: C15H17NO4
Molecular Weight: 275.30 g/mol

Dubinidine

CAS No.: 22964-77-8

VCID: VC0000032

Molecular Formula: C15H17NO4

Molecular Weight: 275.30 g/mol

Purity: 97 % (TLC)

* For research use only. Not for human or veterinary use.

Dubinidine - 22964-77-8

Description

Dubinidine is a quinoline alkaloid with the chemical formula C₁₅H₁₇NO₄. It is found in plants such as Dictamnus angustifolius, Haplophyllum dubium, and Haplophyllum perforatum. Dubinidine has been studied for its pharmacological properties, including sedative, hypnotic, analgesic, anticonvulsive, and estrogenic actions. It can be synthesized through the oxidation of quinoline alkaloids using periodic acid.

Dubinidine undergoes chemical reactions such as oxidation, reduction, and substitution. Oxidation of dubinidine by periodic acid results in the formation of gem-diols and aldehydes. Substitution reactions can occur with dilute aqueous ammonia solution and pyridine at room temperature, leading to the opening of the dihydrofuran ring and dequaternization. The mechanism of action involves interaction with various molecular targets and pathways. Research indicates that dubinidine exhibits anti-inflammatory and antipyretic properties, potentially through the inhibition of prostaglandin synthesis .

Dubinidine is structurally similar to other quinoline alkaloids such as bucharaine, foliosidine, and evoxine. It has been reported to have anticonvulsant properties, reducing motor activity and enhancing the effects of alcohol, ether, and barbiturates . At certain concentrations, it can depress the reaction of orientation in mice .

CAS No. 22964-77-8
Product Name Dubinidine
Molecular Formula C15H17NO4
Molecular Weight 275.30 g/mol
IUPAC Name 2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propane-1,2-diol
Standard InChI InChI=1S/C15H17NO4/c1-15(18,8-17)12-7-10-13(19-2)9-5-3-4-6-11(9)16-14(10)20-12/h3-6,12,17-18H,7-8H2,1-2H3
Standard InChIKey NETGEQWGGLFVRL-UHFFFAOYSA-N
SMILES CC(CO)(C1CC2=C(C3=CC=CC=C3N=C2O1)OC)O
Canonical SMILES CC(CO)(C1CC2=C(C3=CC=CC=C3N=C2O1)OC)O
Purity 97 % (TLC)
Reference - Bessonova et al., Chem. Nat. Comp. (1971). 5:626 - Polievtsev et al., /About the influence of dubinidine on the CNS./ Pharmacology of alkaloids. Tashkent (1965) (Russian).
PubChem Compound 442897
Last Modified Sep 12 2023

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